![molecular formula C20H25Cl2FN4 B1323322 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride CAS No. 1134322-93-2](/img/structure/B1323322.png)
1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride" is a derivative of benzimidazole with potential pharmacological properties. The presence of a 4-fluorophenyl group and a piperidine moiety suggests that this compound may exhibit antihistaminic or neuroleptic activities, as these structural features are common in compounds with such activities .
Synthesis Analysis
The synthesis of related N-heterocyclic 4-piperidinamines involves cyclodesulfurization of thioureas to form 2-aminobenzimidazole intermediates, followed by alkylation and deprotection steps . The synthesis of similar compounds with antihypertensive activity has been achieved by resolving stereoisomers through diastereomeric carbamates and subsequent oxidation-reduction sequences . Additionally, the synthesis of neuroleptic agents with a benzimidazole moiety has been reported, where the piperidine ring is substituted at the 4 position .
Molecular Structure Analysis
The molecular structure of a closely related compound, "1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate," has been determined by X-ray analysis. The benzimidazole ring is nearly planar and forms a significant dihedral angle with the fluorophenyl ring, while the piperazine ring adopts a chair conformation . This structural information can provide insights into the conformational preferences of the compound .
Chemical Reactions Analysis
The chemical reactivity of benzimidazole derivatives is influenced by the substituents on the benzimidazole and piperidine rings. For instance, the introduction of a fluorophenyl group and various piperidine substituents can lead to compounds with enhanced antihistaminic or neuroleptic activities . The specific reactions and modifications can significantly alter the pharmacological profile of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are characterized by their crystalline structure, solubility, and potential for forming salts with acids, as seen in the structure of a related compound with fumaric acid . The presence of a fluorophenyl group can affect the lipophilicity and thus the bioavailability of the compound. The piperidine moiety can influence the basicity and the ability to form hydrogen bonds, which are crucial for biological interactions .
Scientific Research Applications
Benzimidazole Derivatives in Medicinal Chemistry
Benzimidazole and its derivatives, including the compound , are significant in medicinal chemistry, often serving as pharmacophores and privileged sub-structures. They play a key role in various biological activities, making them essential components for numerous pharmacologically active compounds. The introduction of benzimidazole at specific positions of other compounds, such as purines, is known to improve their activity and selectivity. This has led to the synthesis of hybrids with benzimidazole, which have been evaluated for their in vitro anticancer activities, showing potential for various biological activities (Yimer & Fekadu, 2015).
Synthetic Routes and Pharmacological Activities of Benzimidazole
The significance of benzimidazole extends beyond its biological activities to its synthetic versatility. Benzimidazole derivatives have been synthesized through various methods, with a focus on optimizing their pharmacological properties. These methods include traditional, microwave reactor, solvent-free, and green synthesis methods. Benzimidazole is not only a bioactive compound with a wide range of pharmacological activities, such as antifungal, anticancer, and anti-viral properties, but its derivatives also serve as leads for new drug discovery due to their similarity to biomolecules (Thapa, Nargund & Biradar, 2022).
Epigenetic Alterations by Chemical Carcinogens
Chemically-induced carcinogenesis is influenced not only by genetic mutations but also by epigenetic alterations. Benzimidazole derivatives, along with other chemical agents, have been studied for their potential epigenetic impacts. Research indicates that these compounds may induce epigenetic changes, which play a crucial role in the carcinogenic process, highlighting the importance of understanding both the genome and the epigenome in chemical carcinogenesis (Chappell et al., 2016).
Pharmacogenetics of Proton Pump Inhibitors
Proton pump inhibitors (PPIs), which are substituted benzimidazole compounds, are metabolized by various enzymes. Genetic variations in these enzymes can influence the pharmacogenetics of PPIs and, consequently, the treatment outcomes for acid-peptic diseases. Understanding the pharmacogenetics of benzimidazole derivatives such as PPIs can provide insights into personalized medicine and optimized treatment strategies (Idaros, Mohammed & Hassan, 2018).
Mechanism of Action
Target of Action
It is structurally similar to flunarizine , which is a selective calcium antagonist with moderate antihistamine, serotonin receptor blocking, and dopamine D2 blocking activity .
Mode of Action
Based on its structural similarity to flunarizine , it may also act as a selective calcium antagonist.
Pharmacokinetics
Flunarizine, a structurally similar compound, is well absorbed (>80%) from the gut and reaches maximal blood plasma concentrations after two to four hours, with more than 99% of the substance bound to plasma proteins .
properties
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-N-methylpiperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4.2ClH/c1-22-17-10-12-24(13-11-17)20-23-18-4-2-3-5-19(18)25(20)14-15-6-8-16(21)9-7-15;;/h2-9,17,22H,10-14H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGFBTWAPHHQRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2FN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.